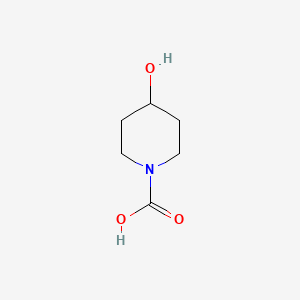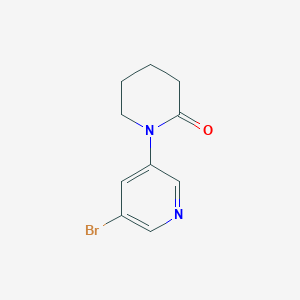
2-Hydroxyamino-4,6-dimethoxy-sym-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyamino-4,6-dimethoxy-sym-triazine is a derivative of the 1,3,5-triazine family, known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of hydroxyamino and dimethoxy functional groups attached to the triazine ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyamino-4,6-dimethoxy-sym-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso and azoxy derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxyamino-4,6-dimethoxy-sym-triazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The dimethoxy groups may also influence the compound’s solubility and membrane permeability, enhancing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in ester synthesis and as a coupling reagent.
2-Amino-4,6-dimethoxy-1,3,5-triazine: Known for its biological activities.
2-Hydroxyamino-4,6-bis(dimethylamino)-sym-triazine: Undergoes similar oxidation reactions.
Uniqueness
2-Hydroxyamino-4,6-dimethoxy-sym-triazine is unique due to the presence of both hydroxyamino and dimethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
58190-03-7 |
|---|---|
Fórmula molecular |
C5H8N4O3 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H8N4O3/c1-11-4-6-3(9-10)7-5(8-4)12-2/h10H,1-2H3,(H,6,7,8,9) |
Clave InChI |
WRBBZYORRSENMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)NO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)



![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)


![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)

